

mass spectrometry analysis of 9-Methyl-9H-carbazole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	9-Methyl-9H-carbazole-3-carbaldehyde
Cat. No.:	B188527

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometry Analysis of **9-Methyl-9H-carbazole-3-carbaldehyde**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of **9-Methyl-9H-carbazole-3-carbaldehyde** ($C_{14}H_{11}NO$), a key intermediate in pharmaceutical and materials science research. As a molecule combining the rigid, electron-rich carbazole core with a reactive aldehyde functional group, its characterization demands a nuanced approach. This document will detail the rationale behind method selection, from sample preparation to the intricacies of ionization and fragmentation, providing researchers with a robust framework for analysis.

Compound Profile and Analytical Significance

9-Methyl-9H-carbazole-3-carbaldehyde is a derivative of carbazole, a prominent nitrogen-containing heterocyclic aromatic compound.^[1] The N-methylation enhances solubility and modifies its electronic properties, while the aldehyde group at the 3-position serves as a critical synthetic handle for creating more complex molecules, including novel anticancer agents and optoelectronic materials.^{[1][2]}

Accurate mass spectrometric analysis is paramount for confirming its identity, assessing purity, and studying its metabolic fate or degradation pathways. The compound's aromatic nature and

moderate polarity inform the selection of appropriate analytical techniques.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ NO	[3]
Molecular Weight	209.24 g/mol	[1][3]
IUPAC Name	9-methylcarbazole-3-carbaldehyde	[3]
CAS Number	21240-56-2	[3]

Foundational Strategy: Sample Preparation and Chromatography

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and concentration, free from interfering matrix components.[4] Given the non-polar nature of the carbazole backbone combined with the polar aldehyde, a versatile solvent system is required.

Recommended Sample Preparation Protocol

- **Solubilization:** Initially dissolve the sample in a high-purity organic solvent such as methanol, acetonitrile, or dichloromethane to a stock concentration of 1 mg/mL. The choice of solvent should be compatible with the intended chromatographic method and ionization source.[4]
- **Working Solution:** Prepare a working solution by diluting the stock solution with the initial mobile phase of the liquid chromatography method (e.g., a mixture of acetonitrile and water) to a final concentration in the range of 1-10 µg/mL.[4] For direct infusion experiments, a concentration of ~1 µg/mL in methanol or acetonitrile is typically sufficient.
- **Filtration:** Prior to injection, filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could interfere with the chromatographic system or the mass spectrometer's ion source.

For coupling with mass spectrometry, Gas Chromatography (GC) and Liquid Chromatography (LC) are both viable options.

- GC-MS: Suitable due to the compound's thermal stability and volatility. A non-polar capillary column, such as a DB-5ms, is recommended.[4]
- LC-MS: Offers greater flexibility for analyzing this and potentially more polar derivatives without the need for high temperatures. A reverse-phase C18 column is the standard choice.

Ionization Techniques: Selecting the Right Tool

The choice of ionization method is critical and depends on the desired outcome: clear molecular weight confirmation or detailed structural elucidation through fragmentation.[5] Ionization techniques are broadly categorized as "soft," which impart little energy and primarily yield the molecular ion, or "hard," which induce significant fragmentation.[5][6]

Electron Ionization (EI) - For Structural Detail

EI is a hard ionization technique, typically coupled with GC-MS.[6] It involves bombarding the gas-phase analyte with high-energy electrons (~70 eV), leading to extensive and reproducible fragmentation.[7] This creates a characteristic "fingerprint" mass spectrum valuable for library matching and structural confirmation.

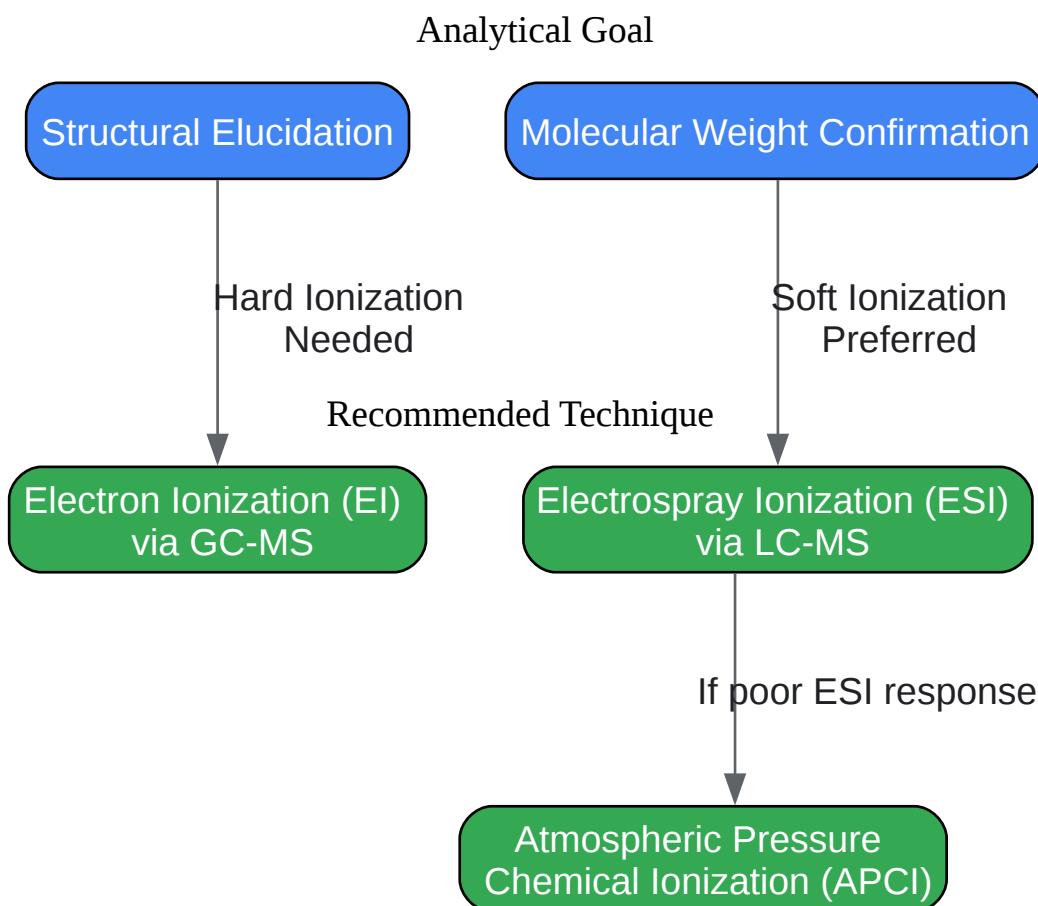
- Why EI? The stability of the carbazole aromatic system allows the molecular ion to be observed, while the energy imparted is sufficient to fragment the aldehyde and methyl groups, providing rich structural information.[4]
- Expected Outcome: A prominent molecular ion peak ($M\bullet+$) and a series of fragment ions that reveal the molecule's structure.

Electrospray Ionization (ESI) - For Gentle Ionization and LC Coupling

ESI is a soft ionization technique ideal for LC-MS.[5] It generates ions from a liquid solution, making it perfect for thermally labile or non-volatile compounds.[8] It typically produces protonated molecules $[M+H]^+$ with minimal fragmentation.[7]

- Why ESI? ESI is the workhorse for modern drug development and metabolomics. Its gentle nature ensures that the molecular weight is easily determined from the $[M+H]^+$ adduct. For

carbazole derivatives, protonation is expected to occur on the nitrogen or the carbonyl oxygen.[9][10]


- Expected Outcome: A strong signal for the protonated molecule $[M+H]^+$ at m/z 210.25. In-source fragmentation can be induced by increasing cone voltage if needed.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique suitable for LC-MS, particularly for less polar compounds that are not easily ionized by ESI.[11] It involves a corona discharge to ionize a reagent gas, which then transfers a proton to the analyte.[12]

- Why APCI? It serves as an excellent alternative or complement to ESI for carbazole-based structures, often yielding strong $[M+H]^+$ signals with low background noise.[11]

The logical flow for selecting an ionization technique is visualized below.

[Click to download full resolution via product page](#)

Caption: Ionization technique selection workflow.

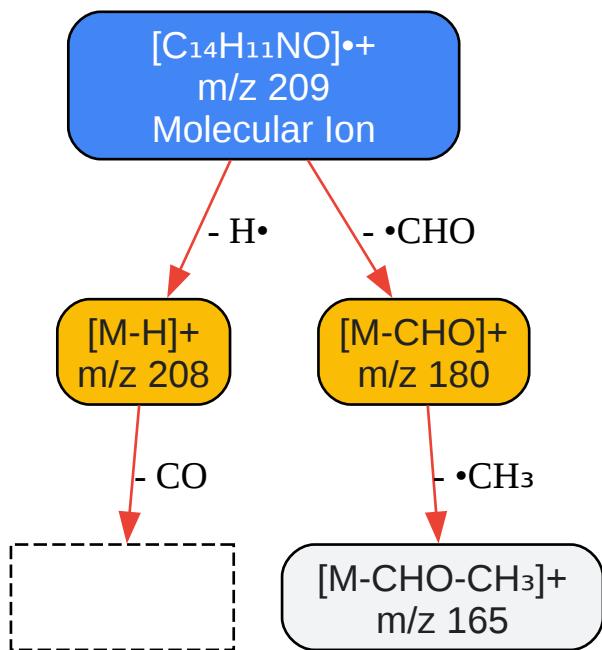
Decoding the Mass Spectrum: Fragmentation Analysis

Understanding the fragmentation pattern is key to confirming the structure of **9-Methyl-9H-carbazole-3-carbaldehyde**.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the removal of an electron to form the molecular ion ($M\bullet+$) at m/z 209.^[3] The subsequent fragmentation is driven by the stability of the carbazole ring system and the presence of the methyl and aldehyde substituents.

Key Observed Fragments:


m/z	Proposed Identity	Fragmentation Step
209	$[M]\bullet+$	Molecular Ion (Base Peak)
208	$[M-H]\bullet+$	Loss of a hydrogen radical from the aldehyde group
181	$[M-CO]\bullet+$	Loss of carbon monoxide from the $[M-H]\bullet+$ ion
180	$[M-CHO]\bullet+$	Loss of the formyl radical ($\bullet CHO$)
165	$[M-CHO-CH_3]\bullet+$	Loss of a methyl radical from the $[M-CHO]\bullet+$ ion

Proposed Fragmentation Mechanism (EI):

- Formation of the Molecular Ion (m/z 209): The process begins with the ejection of an electron from the π -system of the carbazole ring, forming the radical cation $M\bullet+$.

- Loss of a Hydrogen Radical (m/z 208): A common fragmentation for aldehydes is the cleavage of the C-H bond on the carbonyl group, resulting in a stable acylium ion.[13][14] This is often a very prominent peak.
- Loss of a Formyl Radical (m/z 180): The entire aldehyde group can be lost as a formyl radical ($\cdot\text{CHO}$), leaving a stable N-methylcarbazole cation radical.[3]
- Loss of Carbon Monoxide (m/z 181): Following the initial loss of $\text{H}\cdot$, the resulting acylium ion at m/z 208 can readily lose a neutral carbon monoxide (CO) molecule.
- Loss of the Methyl Group (m/z 165): Fragmentation can also involve the loss of the N-methyl group as a radical from the m/z 180 fragment, leading to the carbazole cation.

This proposed pathway is visualized in the following diagram.

[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation pathway.

Tandem Mass Spectrometry (MS/MS) of the ESI-Generated Ion

In an LC-MS/MS experiment, the precursor ion selected for fragmentation would be the protonated molecule $[M+H]^+$ at m/z 210. Collision-Induced Dissociation (CID) would then be used to generate product ions.

Proposed Fragmentation Mechanism ($[M+H]^+$):

The fragmentation of the even-electron $[M+H]^+$ ion follows different rules than the radical cation from EI.^[7] The fragmentation is often initiated by the mobile proton.

- Precursor Ion (m/z 210): The protonated molecule $[C_{14}H_{12}NO]^+$.
- Loss of Carbon Monoxide (m/z 182): A characteristic fragmentation of protonated aromatic aldehydes is the loss of neutral CO, leading to a protonated N-methylcarbazole ion.
- Loss of Methane (m/z 166): A potential rearrangement could lead to the loss of a neutral methane molecule from the m/z 182 ion.

Experimental Protocols

GC-MS Protocol

- System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.^[4]
- Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m).
- Injector: 280 °C, Splitless mode.
- Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
- MS Source (EI): 230 °C.
- MS Quad: 150 °C.
- Scan Range: m/z 40-400.

LC-MS/MS Protocol

- System: Waters ACQUITY UPLC coupled to a Xevo TQ-S or equivalent.

- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Ionization: ESI Positive.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- MS/MS: Precursor ion m/z 210, monitor transitions to product ions (e.g., m/z 182, 180). Collision energy will need to be optimized (typically 15-30 eV).

Conclusion

The mass spectrometric analysis of **9-Methyl-9H-carbazole-3-carbaldehyde** is a multi-faceted task that can be tailored to specific analytical goals. Hard ionization via GC-EI-MS provides a detailed structural fingerprint through characteristic fragmentation, while soft ionization techniques like ESI and APCI coupled with LC-MS offer robust molecular weight confirmation. A thorough understanding of the likely fragmentation pathways for both the radical cation and the protonated molecule is essential for confident spectral interpretation. The protocols and insights provided in this guide offer a solid foundation for researchers working with this important class of molecules.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610666, **9-Methyl-9H-carbazole-3-carbaldehyde**.
- Mass fragmentation pattern of compound 15 a. (n.d.). ResearchGate.
- University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- Oakwood Chemical. (n.d.). 9-Methyl-9H-carbazole-3-carboxaldehyde.
- Campos, F. R., et al. (2016). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. *Molecules*, 21(7), 879.
- Reddit. (2023, May 22). MS fragmentation of Carbazole.
- Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained.
- Oakwood Chemical. (n.d.). 9-Methyl-9H-carbazole-3-carboxaldehyde.
- SpectraBase. (n.d.). 9H-carbazole-3-carboxaldehyde, 9-methyl- - Optional[MS (GC)].
- SpectraBase. (n.d.). 9H-carbazole-3-carboxaldehyde, 9-methyl-.
- Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. (n.d.). ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82055, 9-ethyl-9H-carbazole-3-carbaldehyde.
- Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. (2018). ResearchGate.
- Semantic Scholar. (2016). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives.
- Asian Publication Corporation. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes.
- YouTube. (2022, August 31). Quickly Understand Chemical Ionization.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of $M+\bullet$ versus $[M+H]^+$. (2014). ResearchGate.
- Ionization Techniques for Mass Spectral Analysis. (2022). ResearchGate.
- SciSpace. (2020). Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone, 10-Hexyl-10-H-phenothi.
- Di Martino, R. M. C., et al. (2017). N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 32(1), 434-445.
- Al-Nu'airat, J., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. *Spectrochimica Acta Part A: Molecular and Biomolecular*

Spectroscopy, 249, 119293.

- YouTube. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- PubMed. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity.
- Pál, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. *Molecules*, 24(4), 665.
- Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. (2007). ResearchGate.
- PubMed. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 9-Methyl-9H-carbazole-3-carbaldehyde | C₁₄H₁₁NO | CID 610666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 7. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [mass spectrometry analysis of 9-Methyl-9H-carbazole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188527#mass-spectrometry-analysis-of-9-methyl-9h-carbazole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com